![molecular formula C9H11BrN2O B13870355 N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide is a synthetic chemical compound known for its ability to bind to specific receptors in the body. This compound is widely used in scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used to study the mechanisms of various biological processes by binding to specific receptors in the body.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved. The mechanism of action involves the modulation of various signaling pathways within the cell, resulting in changes in gene expression, cellular metabolism, and cell proliferation and differentiation.
Comparaison Avec Des Composés Similaires
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have similar structures but may differ in their biological activity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different chemical and biological properties.
The uniqueness of this compound lies in its specific binding affinity to certain receptors and its versatile applications in scientific research.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
N-[2-(2-bromopyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-7(13)11-6-4-8-3-2-5-12-9(8)10/h2-3,5H,4,6H2,1H3,(H,11,13) |
Clé InChI |
PJFRGXCZKFYHHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=C(N=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


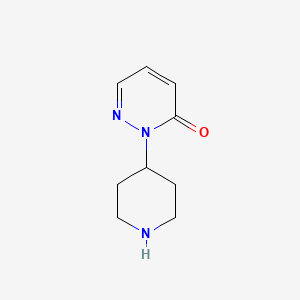
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
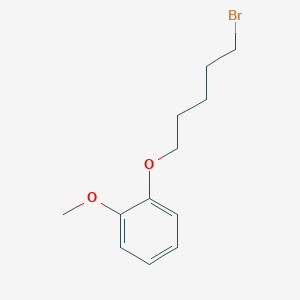

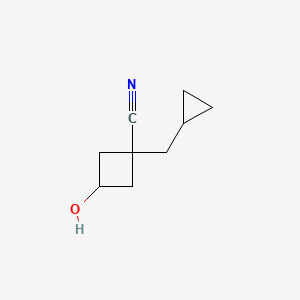
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)

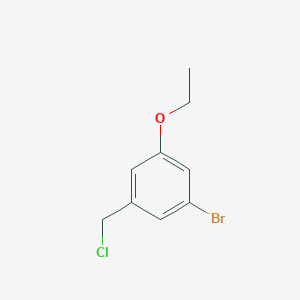


![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
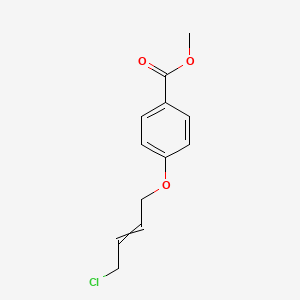
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
